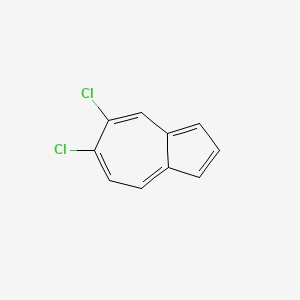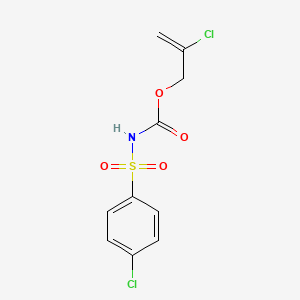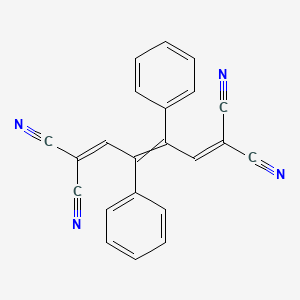
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups react with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated derivatives
科学的研究の応用
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile has a wide range of applications in scientific research:
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile exerts its effects is primarily related to its ability to intercalate into lipid membranes. This intercalation alters the physical properties of the membrane, such as fluidity and permeability. The compound’s fluorescence properties enable researchers to monitor these changes in real-time, providing valuable insights into membrane dynamics and interactions .
類似化合物との比較
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound used for studying membrane fluidity and polarization.
3-Methyl-1,6-diphenylhexa-1,3,5-triene: Another related compound that undergoes photocyclization reactions.
Uniqueness
3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is unique due to its tetracarbonitrile functionality, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability.
特性
CAS番号 |
62897-31-8 |
|---|---|
分子式 |
C22H12N4 |
分子量 |
332.4 g/mol |
IUPAC名 |
3,4-diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile |
InChI |
InChI=1S/C22H12N4/c23-13-17(14-24)11-21(19-7-3-1-4-8-19)22(12-18(15-25)16-26)20-9-5-2-6-10-20/h1-12H |
InChIキー |
VNABTDODVVIWDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C=C(C#N)C#N)C2=CC=CC=C2)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
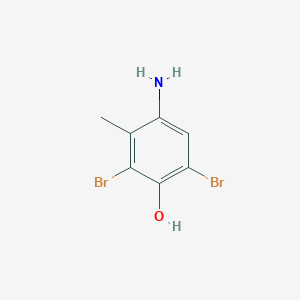

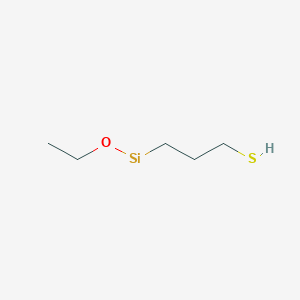
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
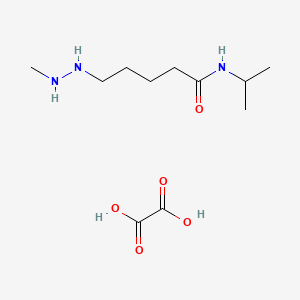
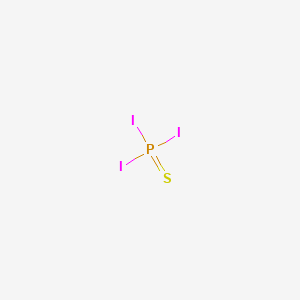


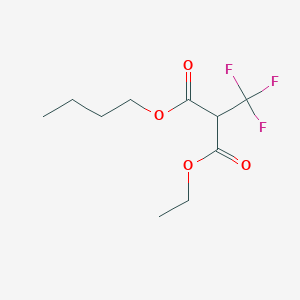
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
